![molecular formula C13H24N2O3 B12992095 tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate](/img/structure/B12992095.png)
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen or oxygen. The structure of this compound includes a seven-membered ring fused with a five-membered ring, incorporating both nitrogen and oxygen atoms.
Preparation Methods
The synthesis of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate typically involves the reaction of N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal . This reaction forms the fused ring structure characteristic of the compound. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups within the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate can be compared to other heterocyclic compounds such as oxazolines and oxazines. These compounds share similar ring structures but differ in the arrangement of atoms and functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[3,2-c]azepine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-8-17-11-5-4-6-14-9-10(11)15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
HJRPVTPZNLXFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12992017.png)

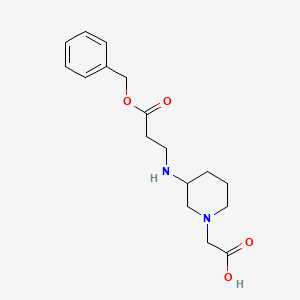
![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)
![5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12992057.png)
![Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)
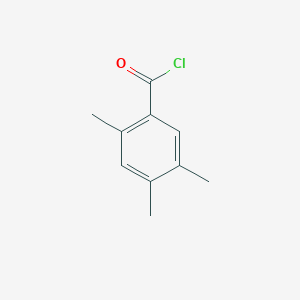
![Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12992073.png)
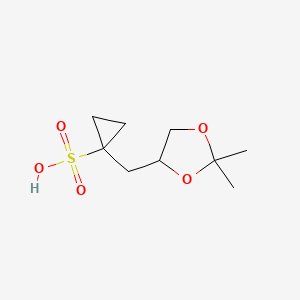
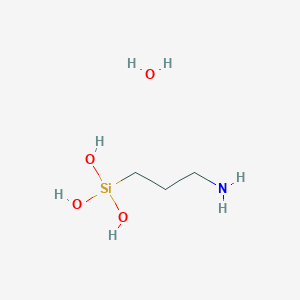
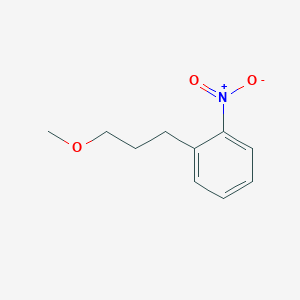
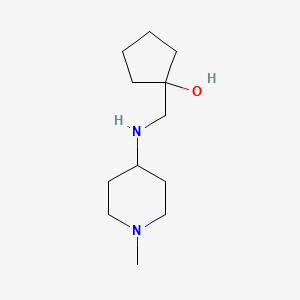
![4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12992104.png)
